2-(4H-1,2,4-triazole-3-carbonyl)pyridine
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Overview
Description
2-(4H-1,2,4-triazole-3-carbonyl)pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,2,4-triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in scientific research.
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 2-(4h-1,2,4-triazole-3-carbonyl)pyridine, are capable of binding in the biological system with a variety of enzymes and receptors . This broad range of potential targets allows triazole compounds to exhibit versatile biological activities.
Mode of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that triazole compounds may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad biological activities of triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . Another approach is the use of 3-amino-1,2,4-triazole as a starting material, which can be reacted with pyridine derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazole-3-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(4H-1,2,4-triazole-3-carbonyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Similar in structure but differ in the position of nitrogen atoms.
Pyridine derivatives: Compounds containing only the pyridine ring without the triazole moiety
Uniqueness
2-(4H-1,2,4-triazole-3-carbonyl)pyridine is unique due to its combined triazole and pyridine rings, which provide a versatile scaffold for drug design and other applications. This dual-ring structure allows for diverse chemical modifications and interactions with various biological targets, enhancing its potential in medicinal chemistry and other fields .
Properties
IUPAC Name |
pyridin-2-yl(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSQGYPPBHEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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